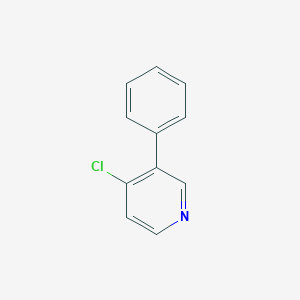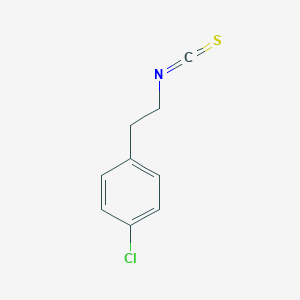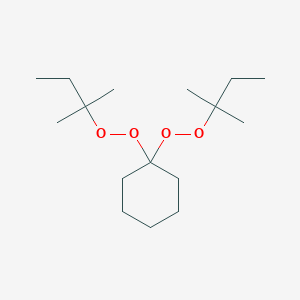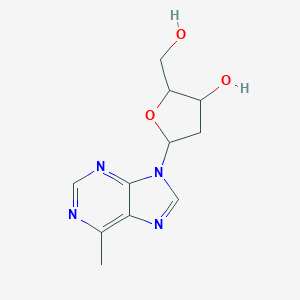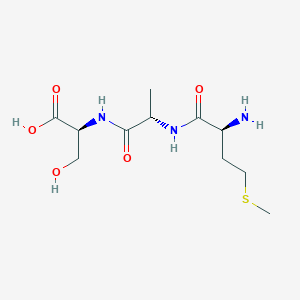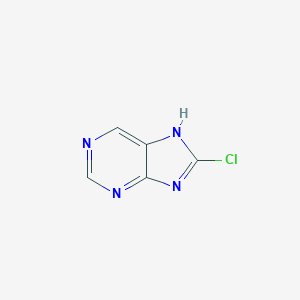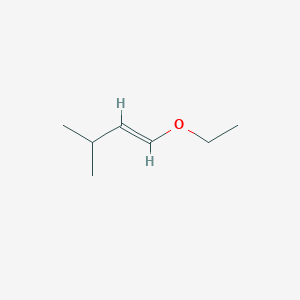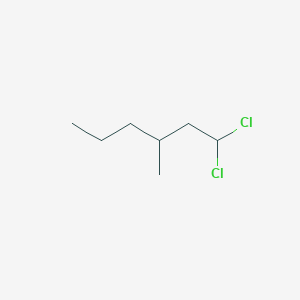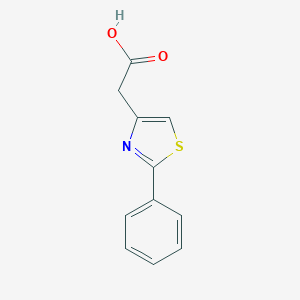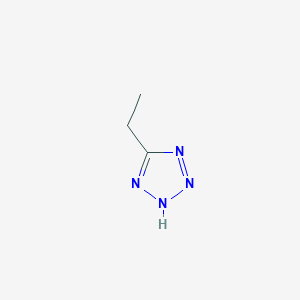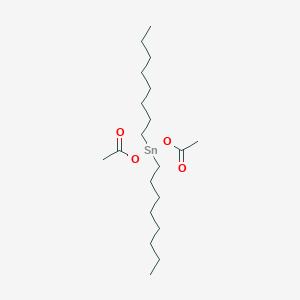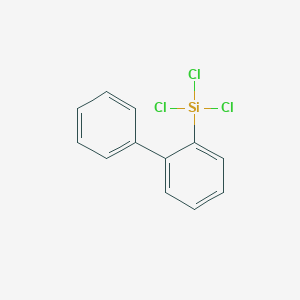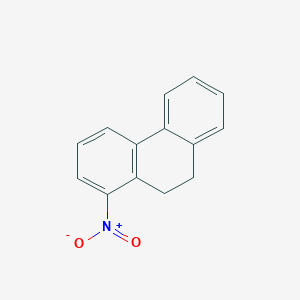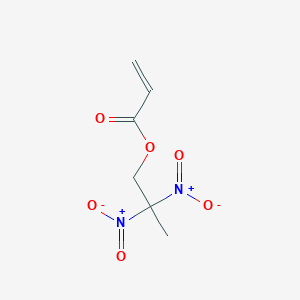
2,2-Dinitropropyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dinitropropyl acrylate (DNPA) is a chemical compound that belongs to the family of nitroalkenes. DNPA is a yellowish liquid that is highly reactive and explosive. It is widely used in scientific research for its unique chemical properties and applications.
作用机制
The mechanism of action of 2,2-Dinitropropyl acrylate is based on its ability to undergo Michael addition reactions with nucleophiles, such as thiols and amines. This reaction results in the formation of covalent adducts, which can modify the function of proteins and other biomolecules. 2,2-Dinitropropyl acrylate has been shown to react specifically with cysteine residues in proteins, leading to the inhibition of enzymatic activity and the modulation of protein-protein interactions.
生化和生理效应
2,2-Dinitropropyl acrylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Dinitropropyl acrylate can inhibit the activity of several enzymes, such as acetylcholinesterase and carbonic anhydrase. 2,2-Dinitropropyl acrylate has also been shown to induce oxidative stress and DNA damage in cells. In vivo studies have demonstrated that 2,2-Dinitropropyl acrylate can cause neurotoxicity and hepatotoxicity in animals.
实验室实验的优点和局限性
2,2-Dinitropropyl acrylate has several advantages for lab experiments. It is a highly reactive compound that can be used to modify proteins and other biomolecules with high specificity. 2,2-Dinitropropyl acrylate is also a versatile compound that can be used in a variety of fields, such as organic synthesis and materials science. However, 2,2-Dinitropropyl acrylate also has several limitations for lab experiments. It is a highly explosive compound that requires special handling and safety precautions. 2,2-Dinitropropyl acrylate can also be toxic to cells and animals, which limits its use in certain applications.
未来方向
There are several future directions for the research and development of 2,2-Dinitropropyl acrylate. One direction is the optimization of the synthesis method to improve the yield and purity of 2,2-Dinitropropyl acrylate. Another direction is the development of new applications for 2,2-Dinitropropyl acrylate in fields such as drug discovery and materials science. 2,2-Dinitropropyl acrylate can also be used as a tool for the investigation of protein function and structure. Finally, there is a need for further research into the toxicological effects of 2,2-Dinitropropyl acrylate and its potential use as a therapeutic agent.
Conclusion:
In conclusion, 2,2-Dinitropropyl acrylate is a versatile compound that has a wide range of applications in scientific research. Its unique chemical properties and reactivity make it a valuable tool for the modification of proteins and other biomolecules. However, its explosive and toxic nature requires special handling and safety precautions. Further research is needed to optimize the synthesis method, develop new applications, and investigate the toxicological effects of 2,2-Dinitropropyl acrylate.
合成方法
2,2-Dinitropropyl acrylate can be synthesized by the reaction of acryloyl chloride with 2,2-dinitropropane in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to form 2,2-Dinitropropyl acrylate. The yield of 2,2-Dinitropropyl acrylate can be improved by optimizing the reaction conditions, such as the choice of base, solvent, and temperature.
科学研究应用
2,2-Dinitropropyl acrylate has been widely used in scientific research for its unique chemical properties and applications. It is a versatile compound that can be used in a variety of fields, such as organic synthesis, materials science, and biomedical research. 2,2-Dinitropropyl acrylate is commonly used as a building block for the synthesis of other compounds, such as nitroalkenes and nitroalkanes. It can also be used as a crosslinking agent for the preparation of polymers and coatings. In biomedical research, 2,2-Dinitropropyl acrylate has been used as a tool for the investigation of protein function and structure.
属性
CAS 编号 |
17977-09-2 |
|---|---|
产品名称 |
2,2-Dinitropropyl acrylate |
分子式 |
C6H8N2O6 |
分子量 |
204.14 g/mol |
IUPAC 名称 |
2,2-dinitropropyl prop-2-enoate |
InChI |
InChI=1S/C6H8N2O6/c1-3-5(9)14-4-6(2,7(10)11)8(12)13/h3H,1,4H2,2H3 |
InChI 键 |
BGPPMVLBKMPVQR-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(COC(=O)C=C)([N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
17977-09-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



